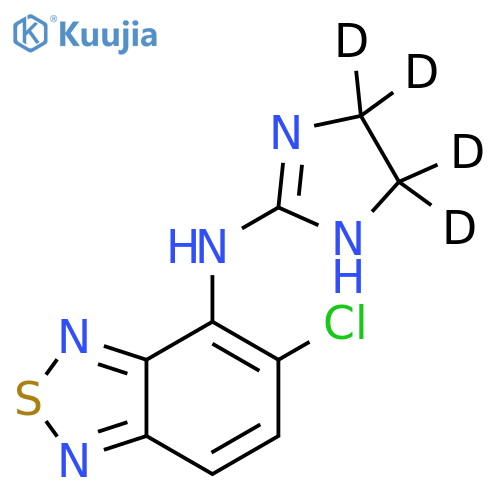Cas no 1188331-19-2 (Tizanidine-d)

Tizanidine-d structure
商品名:Tizanidine-d
Tizanidine-d 化学的及び物理的性質
名前と識別子
-
- [2H4]-Tizanidine
- Tizanidine-d4
- 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
- Tizanidine-d
- HY-B0194S
- 1188331-19-2
- 64461-82-1 (unlabeled)
- 5-chloro-N-[4,5-dihydro(4,4,5,5-?H?)-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
- ES-2534
- AKOS037652770
- CS-0200972
- DTXSID40659273
- SCHEMBL12572769
- 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
- G13437
- 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine
- 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine;
- DA-58601
-
- インチ: InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
- InChIKey: XFYDIVBRZNQMJC-KHORGVISSA-N
- ほほえんだ: C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
計算された属性
- せいみつぶんしりょう: 257.0440011g/mol
- どういたいしつりょう: 257.0440011g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ゆうかいてん: 218-220°C
Tizanidine-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0194S-10mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 10mg |
¥10500 | 2023-08-31 | |
| A2B Chem LLC | AW55670-10mg |
Tizanidine-d4 |
1188331-19-2 | 99.93% | 10mg |
$1085.00 | 2024-04-20 | |
| ChemScence | CS-0200972-10mg |
Tizanidine-d4 |
1188331-19-2 | 10mg |
$1050.0 | 2022-04-28 | ||
| ChemScence | CS-0200972-1mg |
Tizanidine-d4 |
1188331-19-2 | 1mg |
$140.0 | 2022-04-28 | ||
| TRC | T449502-1mg |
Tizanidine-d4 |
1188331-19-2 | 1mg |
$ 181.00 | 2023-09-05 | ||
| MedChemExpress | HY-B0194S-1mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 1mg |
¥1400 | 2024-04-20 | |
| MedChemExpress | HY-B0194S-5mg |
Tizanidine-d |
1188331-19-2 | 99.93% | 5mg |
¥6500 | 2024-04-20 | |
| A2B Chem LLC | AW55670-1mg |
Tizanidine-d4 |
1188331-19-2 | 99.93% | 1mg |
$175.00 | 2024-04-20 | |
| ChemScence | CS-0200972-5mg |
Tizanidine-d4 |
1188331-19-2 | 5mg |
$650.0 | 2022-04-28 | ||
| TRC | T449502-10mg |
Tizanidine-d4 |
1188331-19-2 | 10mg |
$ 1407.00 | 2023-09-05 |
Tizanidine-d 関連文献
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Shiqi Cheng,Jin Yang,Shangying Qin,Li Huang,Yuanjin Xu,Yilin Wang New J. Chem. 2023 47 3361
-
Sylwia Smarzewska,Witold Ciesielski Anal. Methods 2014 6 5038
-
Afrinal Firmanda,Farah Fahma,Khaswar Syamsu,Jaydee Cabral,Daniel Pletzer,Marsia Gustiananda Mater. Adv. 2022 3 7463
-
Mélanie Melo,Rute Nunes,Bruno Sarmento,José das Neves Biomater. Sci. 2019 7 3801
1188331-19-2 (Tizanidine-d) 関連製品
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1188331-19-2)Tizanidine-d

清らかである:99%/99%
はかる:5mg/1mg
価格 ($):815.0/176.0